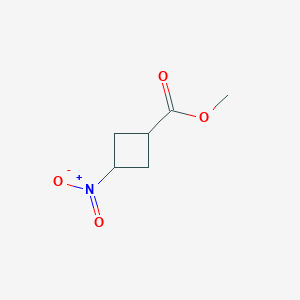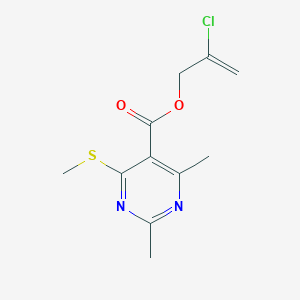![molecular formula C25H25N3O4 B2676852 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid CAS No. 2155855-27-7](/img/structure/B2676852.png)
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 2091853-19-7 . It has a molecular weight of 417.46 . It is in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-(1-((((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)-1H-pyrazole-3-carboxylic acid . The InChI Code is 1S/C24H23N3O4/c28-23(29)22-11-13-27(25-22)16-6-5-12-26(14-16)24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-11,13,16,21H,5-6,12,14-15H2,(H,28,29) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 417.46 .Scientific Research Applications
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for protecting hydroxy groups during the synthesis of complex molecules. This protective group is particularly valuable because it can be removed under mild conditions without affecting other sensitive functional groups in the molecule. For instance, the Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution, which is a critical step in the synthesis of an octathymidylic acid fragment, illustrating its application in nucleic acid chemistry (Gioeli & Chattopadhyaya, 1982).
Solid-Phase Peptide Synthesis
The Fmoc group plays a significant role in the field of peptide synthesis. It is used as a protective group for amino acids in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain. The Fmoc group's stability under acidic conditions and its easy removal under basic conditions make it ideal for iterative cycles of peptide elongation (Chang & Meienhofer, 2009).
Synthesis of N-Alkylhydroxamic Acids
The compound is involved in the synthesis of N-alkylhydroxamic acids through its derivative forms. For example, N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines can undergo efficient condensation to afford derivatives used for the synthesis of structurally diverse N-substituted hydroxamic acids. This methodology is crucial for producing compounds with potential medicinal properties, including roles as enzyme inhibitors (Mellor & Chan, 1997).
Preparation of Fluorene-Derived Complexes
The fluoren-9-ylmethoxycarbonyl moiety is also instrumental in the preparation of fluorene-derived complexes with potential applications in materials science and photoluminescence studies. These complexes can exhibit unique properties such as luminescence and charge-transfer adduct formation, making them of interest for study in various applications, including organic electronics and sensing technologies (Vicente et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-13-28(26-23(16)24(29)30)17-7-6-12-27(14-17)25(31)32-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,13,17,22H,6-7,12,14-15H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXWTSQDDWAEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2CCCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


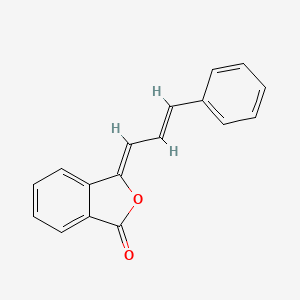
![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)
![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)
![4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2676777.png)
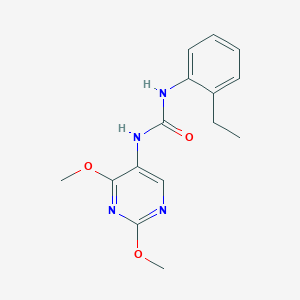

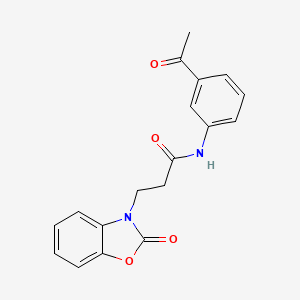
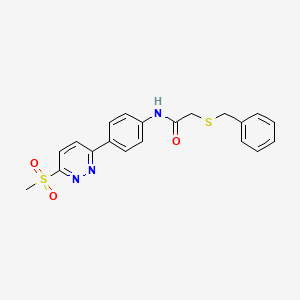
![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)

